5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrrolidine ring, and halogen substituents (chlorine and fluorine). These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the amide group and the halogen substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and several other functional groups. The presence of the fluorine and chlorine atoms could significantly affect the compound’s chemical properties, as these halogens are highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the halogen substituents and the amide group, for example, could make it relatively polar, which would affect its solubility in different solvents .Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
Research on related benzamide derivatives has shown significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. A study highlighted the design, synthesis, and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists, demonstrating considerable anticonvulsant activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, structurally related to the compound , have been investigated for their corrosion inhibitory effects on carbon steel in hydrochloric acid medium. These studies reveal that such compounds can effectively inhibit corrosion, with their efficiency increasing with the concentration of inhibitors in the test solution. This points to their potential application in materials science and engineering (Fouda et al., 2020).
Cognitive Dysfunction and Receptor Ligand Studies
Research involving compounds like NE-100, a novel sigma receptor ligand, shows effects on cognitive dysfunction induced by phencyclidine in rats. Such studies suggest that sigma receptor ligands can improve cognitive dysfunction, highlighting the therapeutic potential of benzamide derivatives in treating cognitive disorders (Ogawa et al., 1994).
Anticancer Activity
The synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives have demonstrated potential antiproliferative activity against various cancer cell lines. This underscores the significance of exploring benzamide derivatives in developing new anticancer therapies (Al-Sanea et al., 2015).
Modulation of Metabotropic Glutamate Receptor
A study on N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) found it to be a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This highlights the role of certain benzamide derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (O'Brien et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can reversibly bind to dopamine receptors . This suggests that the compound might interact with its targets and cause changes in their function, potentially influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
properties
IUPAC Name |
5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-17-7-2-13(20)9-16(17)19(25)22-10-12-8-18(24)23(11-12)15-5-3-14(21)4-6-15/h2-7,9,12H,8,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLAJTWHLGMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide |
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